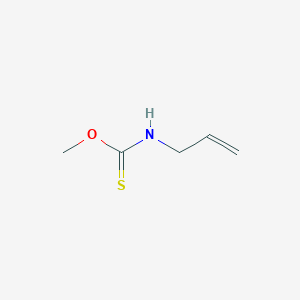![molecular formula C12H20NO3P B14651886 Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester CAS No. 51909-56-9](/img/structure/B14651886.png)
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H20NO3P and a molecular weight of 257.27 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Additionally, the Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction are also employed to synthesize phosphonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using catalysts or microwave irradiation to improve yields and minimize reaction times . The use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation with water or methanol is a favored method due to its convenience and high yields .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, and various catalysts such as palladium and copper for cross-coupling reactions . Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silyldealkylation with BTMS followed by desilylation with water or methanol yields phosphonic acids .
Scientific Research Applications
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a corrosion inhibitor . In biology and medicine, it is employed in the development of antiviral and anticancer drugs due to its ability to inhibit specific enzymes and pathways . In industry, it is used in the production of polymers, paints, and adhesives .
Mechanism of Action
The mechanism of action of phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester involves its ability to form strong bonds with metal ions and enzymes. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can form protective layers on metal surfaces, preventing corrosion .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester include diethyl benzylphosphonate, benzylphosphonic acid diethyl ester, and diethoxyphosphonomethylbenzene .
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways. Its versatility in various applications, from synthetic chemistry to medicine, sets it apart from other similar compounds .
Properties
CAS No. |
51909-56-9 |
|---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H20NO3P/c1-4-15-17(14,16-5-2)12(13-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
InChI Key |
CGQXIFHQRDVVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


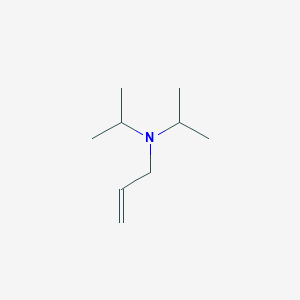
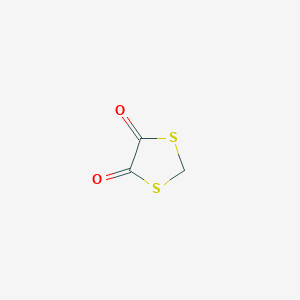
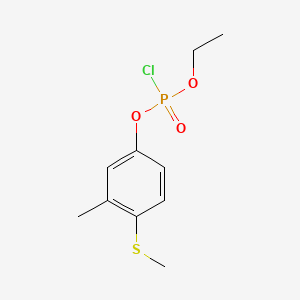
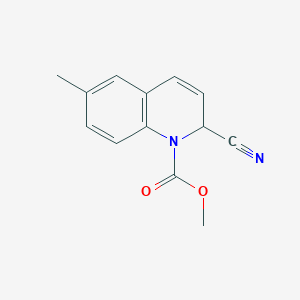


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
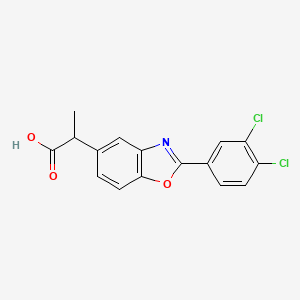
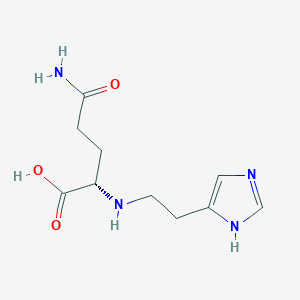
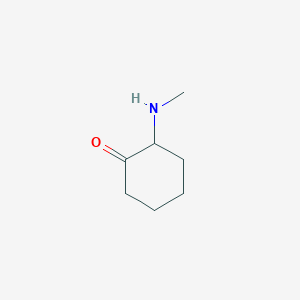
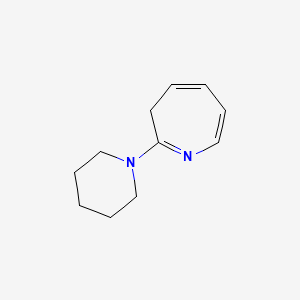
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
